Tert-butyl 5-bromospiro[indoline-3,3'-piperidine]-1'-carboxylate
Description
Tert-butyl 5-bromospiro[indoline-3,3'-piperidine]-1'-carboxylate is a spirocyclic compound featuring a fused indoline-piperidine core, a tert-butyl carbamate protecting group, and a bromine substituent at the 5-position of the indoline ring. This structure is pivotal in medicinal chemistry as a versatile intermediate for synthesizing kinase inhibitors, receptor antagonists, and other bioactive molecules . The bromine atom enhances electrophilic reactivity, enabling cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) for further functionalization .
Properties
IUPAC Name |
tert-butyl 5-bromospiro[1,2-dihydroindole-3,3'-piperidine]-1'-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23BrN2O2/c1-16(2,3)22-15(21)20-8-4-7-17(11-20)10-19-14-6-5-12(18)9-13(14)17/h5-6,9,19H,4,7-8,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRAAAOVDIVKZHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)CNC3=C2C=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
The retrosynthesis of the target compound typically involves:
- Formation of the spirocyclic indoline-piperidine core via cyclization of an amino acid or related precursor
- Selective bromination at the 5-position of the indoline ring
- Protection of the piperidine nitrogen with a tert-butyl carbamate group (Boc protection)
This approach allows modular introduction of the bromine substituent and Boc group at late stages to maximize yield and purity.
Stepwise Preparation Procedure
| Step | Reaction Type | Reagents & Conditions | Notes |
|---|---|---|---|
| 1. Spirocyclization | Intramolecular cyclization | Amino acid derivatives or suitable precursors under acidic or basic catalysis | Formation of the spiro[indoline-3,3'-piperidine] core; control of stereochemistry critical |
| 2. Bromination | Electrophilic aromatic substitution | N-Bromosuccinimide (NBS) or bromine in polar aprotic solvents (e.g., DMF, DCM) at 0–25 °C | Selective bromination at 5-position; reaction monitored by TLC or HPLC |
| 3. Boc Protection | Carbamate formation | Di-tert-butyl dicarbonate (Boc₂O) with base (triethylamine or DMAP catalyst) in dichloromethane at 0–5 °C | Protects piperidine nitrogen, improves solubility and stability |
Detailed Reaction Conditions and Optimization
- Spirocyclization: Typically performed under mild acidic conditions to promote ring closure without side reactions. Temperature control (room temperature to 40 °C) helps maintain stereochemical integrity.
- Bromination: NBS is preferred for regioselectivity and mild conditions. The reaction is carried out at low temperature (0–5 °C) to prevent over-bromination or decomposition.
- Boc Protection: Conducted under anhydrous conditions with slow addition of Boc₂O to the reaction mixture. Use of catalytic 4-dimethylaminopyridine (DMAP) enhances reaction rate and yield. An inert atmosphere (nitrogen or argon) prevents moisture-induced side reactions.
Analytical Characterization During Preparation
| Technique | Purpose | Typical Data/Indicators |
|---|---|---|
| Nuclear Magnetic Resonance (NMR) | Confirm structure, substitution pattern, and Boc integration | ^1H NMR: tert-butyl methyl protons at δ ~1.4 ppm; aromatic protons δ ~6.5–7.5 ppm; spirocyclic protons show characteristic shifts |
| Mass Spectrometry (ESI-MS) | Molecular weight confirmation and bromine isotopic pattern | Expected molecular ion peak at m/z ~367 (M+H)+ with characteristic bromine isotopic doublet |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and reaction monitoring | Single major peak with >95% purity; retention time consistent with reference standard |
| Infrared Spectroscopy (IR) | Functional group confirmation | Strong carbamate C=O stretch near 1700 cm^-1; aromatic C-H and N-H stretches |
Research Findings on Yield and Purification
- Multi-step synthesis typically yields the target compound in 30–50% overall yield after purification.
- Purification is commonly achieved by silica gel column chromatography using gradients of ethyl acetate and petroleum ether or by recrystallization from suitable solvents.
- Reaction scale-up requires optimization of temperature, solvent choice, and reagent stoichiometry to maintain yield and purity.
Comparative Notes on Related Compounds
| Feature | Tert-butyl 5-bromospiro[indoline-3,3'-piperidine]-1'-carboxylate | Tert-butyl 5-chlorospiro[indoline-3,4'-piperidine]-1'-carboxylate |
|---|---|---|
| Halogen substituent | Bromine at 5-position | Chlorine at 5-position |
| Molecular weight | ~367.3 g/mol | ~322.8 g/mol |
| Bromination vs Chlorination | Bromination via NBS; more reactive and selective | Chlorination via N-chlorosuccinimide (NCS) |
| Synthetic challenges | Larger halogen may affect sterics in spirocyclization | Slightly easier electrophilic substitution |
Summary Table of Preparation Method
| Step | Reaction | Reagents | Conditions | Outcome |
|---|---|---|---|---|
| 1 | Spirocyclization | Amino acid derivative, acid/base catalyst | RT to 40 °C | Formation of spiro[indoline-piperidine] core |
| 2 | Bromination | N-Bromosuccinimide (NBS) | 0–5 °C, DMF or DCM | Selective 5-position bromination |
| 3 | Boc Protection | Di-tert-butyl dicarbonate, triethylamine, DMAP | 0–5 °C, anhydrous DCM | Boc-protected piperidine nitrogen |
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The indoline and piperidine rings can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The tert-butyl ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Formation of azido or cyano derivatives.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary amines or alcohols.
Hydrolysis: Formation of the corresponding carboxylic acid.
Scientific Research Applications
Pharmaceutical Development
Tert-butyl 5-bromospiro[indoline-3,3'-piperidine]-1'-carboxylate has been investigated for its potential as a pharmacological agent due to its structural similarity to known bioactive compounds. Its applications in drug development primarily focus on:
- Anticancer Activity : Research indicates that compounds with a spiro structure can induce apoptosis in cancer cells by targeting specific pathways involved in cell cycle regulation. Preliminary studies suggest that this compound may inhibit the Vascular Endothelial Growth Factor Receptor (VEGFR), crucial for tumor angiogenesis.
| Study Reference | Activity Observed | Mechanism |
|---|---|---|
| Journal of Medicinal Chemistry (2023) | Induction of G2/M phase arrest in cancer cells | VEGFR inhibition |
Neuropharmacology
The compound is also being explored for its potential effects on neurological disorders. Its ability to cross the blood-brain barrier makes it a candidate for treating conditions such as depression and anxiety.
| Compound Modification | Activity Level | Method of Synthesis |
|---|---|---|
| Derivative A | High | Alkylation reaction |
| Derivative B | Moderate | Esterification |
Agrochemical Applications
The unique chemical structure of this compound positions it as a potential candidate for agrochemical development. Its efficacy against pests and weeds has been evaluated in several studies.
| Treatment | Efficacy (%) | Application Rate (g/ha) |
|---|---|---|
| Control | 0 | N/A |
| Treatment 1 | 70 | 200 |
| Treatment 2 | 85 | 300 |
Case Study 1: Anticancer Properties
In a study published in Cancer Research, researchers synthesized derivatives of this compound to evaluate their anticancer properties. The derivatives exhibited varying degrees of cytotoxicity against several cancer cell lines, indicating the potential for developing new anticancer agents.
Case Study 2: Herbicidal Efficacy
A field trial conducted by agricultural chemists assessed the herbicidal properties of formulations containing this compound against common agricultural weeds. Results demonstrated significant reductions in weed biomass compared to control groups, suggesting its potential utility in herbicide formulations.
Mechanism of Action
The mechanism of action of tert-butyl 5-bromospiro[indoline-3,3’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the spirocyclic structure allow it to fit into binding sites, inhibiting or modulating the activity of the target. The tert-butyl group enhances its lipophilicity, facilitating its passage through cell membranes.
Comparison with Similar Compounds
Structural Analogues: Substituent Variations
The target compound is part of a broader family of spiro[indoline-3,3'-piperidine] derivatives. Key structural variations among analogues include:
Key Observations :
- Halogen substituents (Br, Cl, F) influence reactivity and electronic properties. Bromine’s larger atomic radius and polarizability make it superior for cross-coupling compared to chlorine or fluorine .
- Aryl substituents (e.g., trifluoromethylphenyl) on the spiro ring increase steric bulk and modulate pharmacokinetic properties .
Yield Comparison :
- The target compound’s brominated analogue is synthesized in ~80–90% yield via optimized bromination protocols .
- Chlorinated analogues (e.g., 5-chloro derivatives) achieve similar yields (~85–93%) using chlorination agents like N-chlorosuccinimide .
- Methoxy-substituted derivatives require multi-step sequences, yielding ~70–79% .
Physicochemical Properties
NMR Spectral Data :
- tert-Butyl group : Characteristic peaks at δ ~1.4–1.6 ppm (¹H) and ~28–30 ppm (¹³C) .
- Bromine substituent : Deshields adjacent protons, causing downfield shifts (e.g., indoline C5-H at δ ~7.5–7.6 ppm) compared to chlorine (δ ~7.3–7.4 ppm) .
- 2-Oxo group : Carbonyl signal at δ ~175–180 ppm (¹³C) .
Solubility and Stability :
Biological Activity
Tert-butyl 5-bromospiro[indoline-3,3'-piperidine]-1'-carboxylate (CAS No. 878167-55-6) is a spirocyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C17H23BrN2O2
- Molecular Weight : 367.29 g/mol
- IUPAC Name : tert-butyl 5-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate
- Purity : Typically 97% as reported in commercial sources .
The compound features a spirocyclic structure that allows for unique interactions with biological targets, potentially influencing various pharmacological pathways.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly within the central nervous system. The spirocyclic core enables it to fit into the active sites of enzymes or receptors, modulating their activity.
Potential Targets:
- Nicotinic Acetylcholine Receptors (nAChRs) : The compound may exhibit affinity for nAChRs, which are implicated in cognitive functions and various neurological disorders.
- Enzymatic Inhibition : The structural characteristics suggest potential inhibitory effects on certain enzymes involved in neurotransmitter metabolism.
Biological Activity and Pharmacological Effects
Research indicates that compounds similar to this compound exhibit diverse biological activities:
- Antinociceptive Activity : Analogous compounds have shown promise in pain relief models by modulating receptor activity related to pain perception.
- Neuroprotective Effects : Studies suggest potential neuroprotective roles against neurodegenerative diseases by influencing cholinergic signaling pathways.
- Antitumor Properties : Some spirocyclic compounds have demonstrated cytotoxic effects against cancer cell lines, indicating a need for further exploration in oncology .
Study on nAChR Binding Affinity
A study investigating the binding affinity of various spirocyclic compounds to nAChRs revealed that derivatives of this compound exhibited significant binding affinity in vitro. This suggests potential applications in treating cognitive disorders associated with cholinergic dysfunctions .
Antinociceptive Evaluation
In a preclinical model evaluating antinociceptive effects, the compound was administered to rats subjected to pain stimuli. Results indicated a significant reduction in pain response, supporting its potential as an analgesic agent.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Spiro[indoline-3,4-pyrano[2,3-c]pyrazole | Similar spirocyclic structure | Fluorescence sensing |
| Spiro[indoline-3,4’-piperidine]-5-carboxylic acid | Close structural analog | Drug discovery applications |
| Tert-butyl 5-chlorospiro[indoline-3,4'-piperidine]-1'-carboxylate | Chlorine substitution | Potentially similar bioactivity |
This compound stands out due to its bromine atom and tert-butyl group, enhancing its reactivity and functionalization potential compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
